Blonanserin-d5

Description

BenchChem offers high-quality Blonanserin-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Blonanserin-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

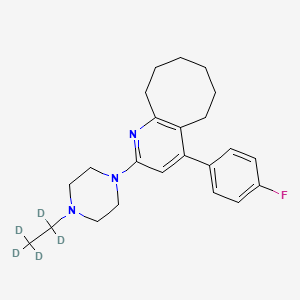

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGOZDAJGBALKS-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Blonanserin-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blonanserin-d5 is the deuterium-labeled analog of Blonanserin, an atypical antipsychotic agent. This document provides a comprehensive technical overview of Blonanserin-d5, focusing on its chemical properties, its crucial role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Blonanserin. Detailed experimental protocols for the use of Blonanserin-d5 in pharmacokinetic studies are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Blonanserin is an atypical antipsychotic medication primarily utilized in the treatment of schizophrenia. It exhibits a unique pharmacological profile as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] In the course of drug development and clinical application, the accurate quantification of Blonanserin in biological matrices is paramount for pharmacokinetic and therapeutic drug monitoring studies. To this end, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based analytical methods. Blonanserin-d5, a deuterated isotopologue of Blonanserin, serves as an ideal internal standard for such applications.

Chemical and Physical Properties

Blonanserin-d5 is structurally identical to Blonanserin, with the exception of five hydrogen atoms on the N-ethyl group, which are replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical and physical properties.

Table 1: Chemical and Physical Properties of Blonanserin-d5

| Property | Value | Reference |

| IUPAC Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| CAS Number | 1346599-86-7 | |

| Molecular Formula | C23H25D5FN3 | |

| Molecular Weight | 372.53 g/mol | |

| Purity | >95% (HPLC) | |

| Storage Temperature | +4°C |

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of Blonanserin-d5 is not readily found in the scientific literature, a plausible synthetic route can be proposed based on the known synthesis of Blonanserin and the commercial availability of deuterated precursors. The final step in the synthesis of Blonanserin typically involves the N-alkylation of a piperazine derivative with an ethylating agent. Therefore, the synthesis of Blonanserin-d5 would likely involve the reaction of the appropriate Blonanserin precursor with a deuterated ethylating agent, such as ethyl-d5 bromide or ethyl-d5 iodide. The deuterated ethylating agent can be prepared from commercially available ethyl-d5-amine.

Role in Pharmacokinetic Studies

Blonanserin-d5 is primarily employed as an internal standard in the quantitative analysis of Blonanserin in biological samples, most notably in pharmacokinetic studies. Its use significantly improves the accuracy and precision of the analytical method by compensating for variations in sample preparation and instrument response.

Pharmacokinetics of Blonanserin

Understanding the pharmacokinetics of the parent compound, Blonanserin, is essential for interpreting the data obtained using Blonanserin-d5 as an internal standard.

Table 2: Pharmacokinetic Parameters of Blonanserin in Humans

| Parameter | Value | Conditions | Reference |

| Tmax (Time to maximum concentration) | 1.5 h | Single oral dose | [1] |

| Elimination Half-life (t1/2) | 7.7 ± 4.63 h | 4 mg single oral dose | |

| 11.9 ± 4.3 h | 8 mg single oral dose | ||

| Bioavailability | 55% | Oral | |

| Metabolism | Primarily by CYP3A4 | [1] | |

| Excretion | 59% in urine, 30% in feces |

Experimental Protocols

Quantification of Blonanserin in Plasma using LC-MS/MS with Blonanserin-d5 as an Internal Standard

This section details a typical experimental protocol for the analysis of Blonanserin in plasma samples.

5.1.1. Materials and Reagents

-

Blonanserin analytical standard

-

Blonanserin-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (blank)

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

5.1.3. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of Blonanserin-d5 internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

5.1.4. LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters for Blonanserin Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Blonanserin and its metabolites |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Blonanserin) | m/z 368.3 → 297.2 |

| MRM Transition (Blonanserin-d5) | m/z 373.3 → 297.2 |

| Collision Energy | Optimized for each transition |

Signaling Pathway of Blonanserin

Blonanserin exerts its antipsychotic effects primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Caption: Blonanserin's mechanism of action.

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Blonanserin utilizing Blonanserin-d5 as an internal standard.

Caption: Pharmacokinetic study workflow.

Conclusion

Blonanserin-d5 is an essential tool for the accurate and reliable quantification of Blonanserin in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for robust pharmacokinetic and clinical studies. This guide provides a foundational understanding of Blonanserin-d5 for researchers and professionals in the field of drug development, highlighting its properties, application, and the pharmacological context of its parent compound. Further research into the development and validation of analytical methods incorporating Blonanserin-d5 will continue to support the safe and effective use of Blonanserin in the treatment of schizophrenia.

References

An In-depth Technical Guide to Blonanserin-d5: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Blonanserin-d5, a deuterated analog of the atypical antipsychotic Blonanserin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and analytical methodologies. Given that Blonanserin-d5 is primarily utilized as an internal standard, this guide will also extensively cover the properties and experimental data of its non-deuterated counterpart, Blonanserin, to provide a thorough context for its application.

Introduction

Blonanserin is a novel atypical antipsychotic agent effective in treating schizophrenia.[1] It exhibits a strong antagonistic affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] Blonanserin-d5 is a stable, deuterium-labeled version of Blonanserin. It is most commonly used as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying Blonanserin in biological samples.[2]

Chemical Structure and Properties

The chemical structures of Blonanserin and Blonanserin-d5 are provided below, followed by a table summarizing their key chemical and physical properties.

Table 1: Chemical and Physical Properties of Blonanserin-d5 and Blonanserin

| Property | Blonanserin-d5 | Blonanserin |

| IUPAC Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine[2] | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

| Synonyms | AD-5423-d5, Lonasen-d5[3] | AD-5423, Lonasen |

| CAS Number | 1346599-86-7 | 132810-10-7[4] |

| Molecular Formula | C23H25D5FN3[4] | C23H30FN3 |

| Molecular Weight | 372.53 g/mol [4] | 367.51 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Purity | >95% (HPLC)[4] | >99% |

| Storage Temperature | +4°C[4] | Room Temperature |

Pharmacodynamics of Blonanserin

Blonanserin's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] This dual-action is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

Receptor Binding Affinity

The receptor binding profile of Blonanserin has been extensively characterized. The following table summarizes the in vitro binding affinities (Ki values) of Blonanserin for various neurotransmitter receptors.

Table 2: Receptor Binding Affinities of Blonanserin

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 0.142 | [6] |

| Dopamine D3 | 0.494 | [6] |

| Serotonin 5-HT2A | 0.812 | [6] |

| Serotonin 5-HT6 | 11.7 | [7] |

| Adrenergic α1 | 26.7 | [6] |

Mechanism of Action Signaling Pathway

The primary mechanism of Blonanserin involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. The antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, which may contribute to its efficacy against negative symptoms and reduce the risk of extrapyramidal symptoms.[1]

Pharmacokinetics of Blonanserin

Understanding the pharmacokinetic profile of Blonanserin is crucial for its clinical application and for designing bioanalytical studies where Blonanserin-d5 would be used as an internal standard.

Table 3: Pharmacokinetic Parameters of Blonanserin in Humans

| Parameter | Value | Reference |

| Bioavailability | 55% | [5] |

| Time to Peak (Tmax) | 1.5 hours | [5] |

| Elimination Half-life (t1/2) | 11.9 ± 4.3 hours (8 mg single dose) | [6] |

| Volume of Distribution (Vd) | 18060 L | [8] |

| Clearance | 1230 L/h | [5] |

| Protein Binding | >99.7% | [5] |

| Metabolism | Primarily by CYP3A4 | [8] |

| Excretion | 57% urine, 30% feces | [5] |

Experimental Protocols for Analytical Quantification

Accurate and precise quantification of Blonanserin in various matrices is essential for clinical and research purposes. Blonanserin-d5 plays a critical role as an internal standard in these assays. Below are detailed protocols for validated analytical methods.

High-Performance Liquid Chromatography (HPLC) Method for Blonanserin in Pharmaceutical Dosage Forms

This method is suitable for the quantification of Blonanserin in tablet formulations.

-

Instrumentation : A Shimadzu Liquid Chromatography system (LC-2010CHT) with a UV-Visible detector and Lab Solution software.[9]

-

Column : Octadecylsilane (C18), 250 x 4.0 mm, 5 µm particle size (Shimpack).[9]

-

Mobile Phase : A mixture of phosphate buffer, acetonitrile, and methanol in a ratio of 40:40:20 (v/v/v). The pH is adjusted to 4 with orthophosphoric acid.[9]

-

Flow Rate : 1.0 mL/min.[9]

-

Detection : UV-Visible detector at a wavelength of 237 nm.[9]

-

Temperature : Ambient.[9]

-

Retention Time : Approximately 9.8 minutes.[9]

-

Linearity : 32 µg/mL to 48 µg/mL.[9]

-

Limit of Detection (LOD) : 1.49 µg/mL.[9]

-

Limit of Quantification (LOQ) : 4.53 µg/mL.[9]

Standard and Sample Preparation:

-

Standard Solution (40 ppm) : Accurately weigh 20 mg of Blonanserin working standard and transfer to a 50 mL volumetric flask. Dissolve in the mobile phase with the aid of sonication. After cooling, make up the volume with the mobile phase. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[9]

-

Sample Solution : Weigh and crush 20 tablets to a fine powder. Transfer a quantity of powder equivalent to 20 mg of Blonanserin into a 50 mL volumetric flask. Add the mobile phase and sonicate to dissolve. After cooling, make up the volume with the mobile phase.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Blonanserin in Human Plasma

This highly sensitive method is ideal for pharmacokinetic studies, utilizing Blonanserin-d5 as an internal standard.

-

Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

Column : Waters XBridge C8 (4.6 × 150 mm, 3.5 µm).[10]

-

Mobile Phase :

-

Flow Rate : 0.6 mL/min.[10]

-

Column Temperature : 35°C.[10]

-

Injection Volume : 10 µL.[10]

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[10]

-

Detection : Multiple Reaction Monitoring (MRM).[10]

-

Blonanserin : m/z 368.10 → 296.90[11]

-

Blonanserin-d5 (as IS) : (Specific transition to be optimized based on instrumentation)

-

-

Linearity Range : 0.012–5.78 ng/mL for Blonanserin.[10]

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add the internal standard solution (Blonanserin-d5).[11]

-

Add 500 µL of acetonitrile to precipitate proteins.[11]

-

Vortex the mixture for 1 minute.[11]

-

Centrifuge at 20,000 x g for 5 minutes.[11]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[11]

Conclusion

Blonanserin-d5 is an indispensable tool for the accurate quantification of Blonanserin in biological matrices. This guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to Blonanserin and its deuterated analog. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working with this atypical antipsychotic. The combination of high-affinity dopamine D2 and serotonin 5-HT2A receptor antagonism underscores the unique pharmacological profile of Blonanserin, and the use of Blonanserin-d5 ensures the reliability of data in preclinical and clinical investigations.

References

- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blonanserin-d5 | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Blonanserin - Wikipedia [en.wikipedia.org]

- 7. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Deuteration: A Technical Guide to Deuterated Blonanserin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the scientific rationale and strategic purpose for the development of deuterated blonanserin, a next-generation antipsychotic agent. Blonanserin, a potent antagonist of dopamine D2/D3 and serotonin 5-HT2A receptors, has demonstrated efficacy in the treatment of schizophrenia.[1][2][3] However, like many orally administered drugs, its pharmacokinetic profile is subject to first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4][5] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a proven strategy to favorably modulate drug metabolism. This guide will explore the core principles of the deuterium kinetic isotope effect (KIE) as applied to blonanserin, outlining the expected enhancements in its pharmacokinetic and pharmacodynamic profile. Detailed hypothetical experimental protocols and data presentations are provided to guide research and development efforts in this area.

The Scientific Rationale for Deuterating Blonanserin

The primary impetus for developing a deuterated version of blonanserin lies in the potential to enhance its metabolic stability. The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate of enzymatic cleavage at a deuterated position, a phenomenon known as the deuterium kinetic isotope effect.[6] Given that blonanserin's metabolism is a key determinant of its bioavailability and duration of action, deuteration at metabolically labile sites is anticipated to yield a superior pharmacokinetic profile.

Key Objectives of Deuterating Blonanserin:

-

Reduced Rate of Metabolism: To decrease the rate of CYP3A4-mediated metabolism.

-

Increased Plasma Exposure: To increase the overall systemic exposure (AUC) of the parent drug.

-

Prolonged Half-Life: To extend the elimination half-life (t½), potentially allowing for reduced dosing frequency.

-

Improved Therapeutic Index: To potentially enhance the safety and tolerability profile by altering the formation of metabolites.

Pharmacological and Metabolic Profile of Blonanserin

Blonanserin exerts its antipsychotic effects through potent antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors.[1][2][3][4][5][7][8] It exhibits lower affinity for other receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[1][2][3]

The metabolism of blonanserin is predominantly carried out by CYP3A4 in the liver, leading to the formation of major metabolites, including N-deethylated and hydroxylated forms.[1][4][5] While these metabolites are generally less active than the parent compound, their formation reduces the concentration of active blonanserin and contributes to its overall clearance from the body.

Blonanserin Signaling Pathway

The therapeutic effects of blonanserin are primarily attributed to its modulation of dopaminergic and serotonergic signaling pathways in the brain. The following diagram illustrates the key receptor interactions of blonanserin.

Hypothetical Experimental Development of Deuterated Blonanserin

The following sections outline a proposed experimental workflow for the synthesis, in vitro evaluation, and preclinical assessment of deuterated blonanserin.

Synthesis of Deuterated Blonanserin

The synthesis of deuterated blonanserin would involve the use of deuterated starting materials or reagents at the specific sites targeted for deuteration. The selection of these sites would be guided by metabolic identification studies of the non-deuterated parent drug to pinpoint the primary locations of CYP3A4-mediated oxidation. A general synthetic workflow is proposed below.

Experimental Protocol: Synthesis of Deuterated Blonanserin (Hypothetical)

-

Preparation of Deuterated Precursors: Obtain or synthesize key starting materials with deuterium incorporated at desired positions. For example, deuterated N-ethylpiperazine could be used to introduce deuterium on the ethyl group.

-

Synthesis of the Deuterated Core Structure: Follow established synthetic routes for blonanserin, substituting deuterated reagents where appropriate to build the deuterated cyclooctapyridine core.

-

Coupling and Final Assembly: Couple the deuterated core with the appropriate side chains to yield the final deuterated blonanserin molecule.

-

Purification and Characterization: Purify the final product using techniques such as column chromatography and recrystallization. Confirm the structure and isotopic purity using NMR, mass spectrometry, and elemental analysis.

In Vitro Metabolic Stability Assessment

The metabolic stability of deuterated blonanserin would be compared to its non-deuterated counterpart using human liver microsomes or recombinant CYP3A4 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate deuterated blonanserin and non-deuterated blonanserin separately with human liver microsomes (or recombinant CYP3A4) and an NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

-

Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies in appropriate animal models (e.g., rodents, non-human primates) would be essential to evaluate the in vivo effects of deuteration.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing: Administer equimolar doses of deuterated blonanserin and non-deuterated blonanserin orally to separate groups of rats or mice.

-

Blood Sampling: Collect serial blood samples via tail vein or other appropriate methods at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.

Expected Data and Outcomes

The following tables summarize the expected comparative data for deuterated versus non-deuterated blonanserin based on the principles of the deuterium kinetic isotope effect.

Table 1: Expected In Vitro Metabolic Stability Data

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Blonanserin | Baseline Value | Baseline Value |

| Deuterated Blonanserin | Increased | Decreased |

Table 2: Expected In Vivo Pharmacokinetic Parameters (Oral Administration)

| Parameter | Blonanserin | Deuterated Blonanserin | Expected Change |

| Cmax (ng/mL) | Baseline Value | Potentially Increased | ↑ |

| Tmax (hr) | Baseline Value | Potentially Similar or Slightly Delayed | ↔ or ↑ |

| AUC (ng*hr/mL) | Baseline Value | Significantly Increased | ↑↑ |

| t½ (hr) | Baseline Value | Significantly Increased | ↑↑ |

| CL/F (L/hr/kg) | Baseline Value | Decreased | ↓ |

Conclusion

The strategic application of deuterium chemistry to the blonanserin scaffold presents a compelling opportunity to develop a novel antipsychotic with an optimized pharmacokinetic profile. By attenuating the rate of CYP3A4-mediated metabolism, deuterated blonanserin is anticipated to exhibit increased systemic exposure and a longer half-life, which could translate into a more convenient dosing regimen and potentially an improved therapeutic window. The experimental workflows and expected outcomes detailed in this guide provide a robust framework for the preclinical development and evaluation of this promising therapeutic candidate. Further in-depth studies are warranted to fully elucidate the clinical benefits of this approach.

References

- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blonanserin - Wikipedia [en.wikipedia.org]

Blonanserin and Blonanserin-d5: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparison of Blonanserin and its deuterated analogue, Blonanserin-d5. It covers their core differences, pharmacological profiles, and applications in research and development, with a focus on quantitative data and detailed experimental methodologies.

Core Differences and Applications

Blonanserin is an atypical antipsychotic agent.[1][2] Blonanserin-d5 is a deuterium-labeled version of Blonanserin.[3][4] The primary distinction between the two lies in the isotopic substitution of five hydrogen atoms with deuterium on the ethyl group of the piperazine ring.[4][5] This substitution increases the molecular weight of Blonanserin-d5, a property leveraged in its primary application as an internal standard for the quantitative analysis of Blonanserin in biological samples.[4][6][7]

The use of deuterated compounds like Blonanserin-d5 as internal standards is a common practice in pharmacokinetic studies, as they exhibit similar chemical and physical properties to the parent drug, but are distinguishable by mass spectrometry. This allows for accurate quantification of the non-labeled drug in complex matrices. While deuteration can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, leading to a "deuterium switch" with potentially different pharmacokinetic profiles, there is currently no substantial published evidence to suggest that Blonanserin-d5 is used for therapeutic purposes or that its pharmacological activity significantly differs from Blonanserin. The available literature consistently points to its role as an analytical tool.

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for Blonanserin and Blonanserin-d5 based on available literature.

Table 1: Physicochemical Properties

| Property | Blonanserin | Blonanserin-d5 | Reference(s) |

| Molecular Formula | C₂₃H₃₀FN₃ | C₂₃H₂₅D₅FN₃ | [5] |

| Molecular Weight | 367.51 g/mol | 372.53 g/mol | [5] |

| CAS Number | 132810-10-7 | 1346599-86-7 | [5] |

| Mass-to-Charge Ratio (m/z) of Precursor Ion | 368.3 | 373.30 | [6] |

| Mass-to-Charge Ratio (m/z) of Product Ion | 297.20 | 297.20 | [6] |

Table 2: Pharmacokinetic Parameters of Blonanserin

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | ~55% | - | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Fasting | [6][9] |

| Terminal Elimination Half-life (t1/2) | 10.7 - 16.2 hours | Single oral dose | [8][10] |

| Metabolism | Primarily by CYP3A4 | - | [10] |

Mechanism of Action and Signaling Pathways

Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][11][12] It also exhibits high affinity for dopamine D3 receptors.[13] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][10]

The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] The blockade of 5-HT2A receptors is associated with a reduction in negative symptoms and a lower risk of extrapyramidal symptoms.[1]

Blonanserin's antagonistic action on D2 and 5-HT2A receptors.

Experimental Protocols

Quantification of Blonanserin in Plasma using LC-MS/MS with Blonanserin-d5 as an Internal Standard

This section outlines a typical protocol for the analysis of Blonanserin in plasma, a common procedure in pharmacokinetic studies.

Objective: To determine the concentration of Blonanserin in plasma samples.

Materials:

-

Blonanserin and Blonanserin-d5 standards

-

Human plasma

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of Blonanserin-d5 solution as the internal standard.

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of Blonanserin to Blonanserin-d5 against the concentration of Blonanserin standards.

-

The concentration of Blonanserin in the plasma samples is determined from the calibration curve.

-

Workflow for LC-MS/MS analysis of Blonanserin.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of Blonanserin to specific receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand specific for the receptor

-

Blonanserin

-

Incubation buffer

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of Blonanserin in the incubation buffer.

-

Include control wells with no Blonanserin (total binding) and wells with a high concentration of a known antagonist (non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of Blonanserin.

-

Determine the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.

-

Conclusion

Blonanserin and Blonanserin-d5 are chemically similar compounds, with the latter serving as a crucial tool for the accurate quantification of the former in biological matrices. While the deuteration in Blonanserin-d5 provides a distinct mass for analytical separation, there is a lack of evidence to suggest a significant alteration of its pharmacological properties for therapeutic use. The primary role of Blonanserin-d5 remains firmly in the domain of bioanalytical and pharmacokinetic research, enabling precise and reliable measurement of Blonanserin concentrations. Future research could explore the potential for a "deuterium switch" effect on Blonanserin's metabolism and pharmacokinetics, but for now, their functional relationship is that of an analyte and its internal standard.

References

- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 2. Blonanserin D5 (AD-5423 D5) | Dopamine D2/5-HT2 Receptor Antagonist | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Blonanserin-d5 | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]

- 6. frontiersin.org [frontiersin.org]

- 7. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]

- 10. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Blonanserin-d5 (CAS Number: 1346599-86-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Blonanserin-d5, a deuterated isotopologue of the atypical antipsychotic Blonanserin. Given that the biological and pharmacological properties of Blonanserin-d5 are essentially identical to its non-deuterated counterpart, this document will focus on the extensive data available for Blonanserin, with the understanding that it is directly applicable to the deuterated form for research and development purposes. Blonanserin-d5 is primarily utilized as an internal standard in clinical and preclinical pharmacokinetic studies involving the quantification of Blonanserin via mass spectrometry.

Physicochemical Properties

Blonanserin is a white to off-white solid. The deuterated form, Blonanserin-d5, shares these characteristics.

| Property | Value | Source |

| CAS Number | 1346599-86-7 | - |

| Molecular Formula | C₂₃H₂₅D₅FN₃ | [1] |

| Molecular Weight | 372.53 g/mol | [1] |

| Unlabeled CAS Number | 132810-10-7 | [2][3] |

| Unlabeled Molecular Formula | C₂₃H₃₀FN₃ | [3][4] |

| Unlabeled Molecular Weight | 367.512 g/mol | [3][4] |

| Polar Surface Area | 19.7 Ų | [3] |

Pharmacodynamics and Mechanism of Action

Blonanserin is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D₂/D₃ and serotonin 5-HT₂A receptors.[1][2][5][6] This dual antagonism is believed to be the primary mechanism for its therapeutic effects in schizophrenia, addressing both positive and negative symptoms.[4][5]

Receptor Binding Affinity

Blonanserin demonstrates high affinity for dopamine D₂ and D₃ receptors and serotonin 5-HT₂A receptors.[1][2] Its affinity for D₂ receptors is notably higher than that for 5-HT₂A receptors.[1] The compound shows low affinity for other receptors such as adrenergic α₁, histamine H₁, and muscarinic M₁ receptors, which contributes to a favorable side-effect profile with a lower incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][5]

| Receptor | Ki (nM) | Source |

| Dopamine D₂ | 0.142 | [1][3] |

| Dopamine D₃ | 0.494 | [1][3] |

| Serotonin 5-HT₂A | 0.812 | [3] |

| Serotonin 5-HT₆ | 11.7 | [1] |

| Adrenergic α₁ | 26.7 | [3] |

Signaling Pathways

The therapeutic and adverse effects of Blonanserin are mediated through its interaction with specific G-protein coupled receptor (GPCR) signaling cascades.

-

Dopamine D₂/D₃ Receptor Antagonism: Blonanserin blocks D₂ and D₃ receptors, which are coupled to the Gαi/o protein. This antagonism inhibits the downstream signaling cascade, primarily by preventing the inhibition of adenylyl cyclase, thus modulating cyclic AMP (cAMP) levels.[7][8] This action is crucial in mitigating the positive symptoms of schizophrenia, which are associated with dopamine hyper-activity in the mesolimbic pathway.[5]

-

Serotonin 5-HT₂A Receptor Antagonism: Blonanserin also acts as an antagonist at 5-HT₂A receptors.[5] These receptors are coupled to the Gαq/11 protein, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] By blocking this pathway, Blonanserin is thought to contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[5]

Pharmacokinetics

The pharmacokinetic profile of Blonanserin has been well-characterized in human studies.

| Parameter | Value | Conditions | Source |

| Bioavailability | 55% | - | [2][4] |

| Time to Peak (Tmax) | 1.5 hours | - | [2][4] |

| Elimination Half-Life (t₁/₂) | 7.7 ± 4.63 hours | 4 mg single dose | [3] |

| Elimination Half-Life (t₁/₂) | 11.9 ± 4.3 hours | 8 mg single dose | [3] |

| Protein Binding | >99.7% | - | [2] |

| Volume of Distribution (Vd) | 18060 L | - | [2][4] |

| Clearance | 1230 L/h | - | [2][4] |

| Metabolism | Primarily by CYP3A4 | - | [1][2][4] |

| Excretion | 57% urine, 30% feces | - | [2][4] |

Metabolism

Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][4] The main metabolic pathways include hydroxylation of the cyclooctane ring and N-deethylation and N-oxidation of the piperazine ring.[2][4] Some of the metabolites, such as the N-deethylated form, retain some pharmacological activity, although to a lesser extent than the parent compound.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of Blonanserin and its deuterated analogue are proprietary and not publicly available. However, the general methodologies can be inferred from the scientific literature.

General Synthesis Approach

The synthesis of Blonanserin is a multi-step process.[12] A common route involves the initial synthesis of the core heterocyclic structure, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.[12] This intermediate is then chlorinated, typically using an agent like phosphorus oxychloride, to form 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.[12] The final step is a condensation reaction between this chlorinated intermediate and N-ethylpiperazine to yield Blonanserin.[12] Purification is typically achieved through recrystallization or column chromatography. The synthesis of Blonanserin-d5 would follow a similar pathway, utilizing a deuterated N-ethylpiperazine precursor.

Receptor Binding Assay Methodology

Receptor binding affinities (Ki values) are typically determined through competitive radioligand binding assays. This involves incubating a preparation of cell membranes expressing the receptor of interest with a specific radiolabeled ligand that is known to bind to the receptor. Varying concentrations of the test compound (Blonanserin) are added to compete for binding with the radioligand. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Study Protocols

Preclinical in vivo studies often involve animal models to assess the antipsychotic-like activity and potential side effects. For example, the efficacy of Blonanserin has been evaluated in models of methamphetamine-induced hyperactivity in rats.[13] Clinical trial protocols for human studies are designed to evaluate the safety and efficacy of the drug in patients with schizophrenia. These protocols typically involve administering the drug over a defined period (e.g., 8 weeks) and assessing changes in symptoms using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS).[14][15] Dosing in these studies is carefully controlled and monitored.[14][16]

Safety and Toxicology

Blonanserin is generally well-tolerated.[17][18] The oral LD₅₀ in mice is greater than 500 mg/kg.[2] Common adverse effects can include extrapyramidal symptoms, though these are reported to be less frequent than with some older antipsychotics.[18] Increases in prolactin levels have also been observed.[15]

This technical guide provides a summary of the key technical data for Blonanserin-d5, with a focus on the well-documented properties of its non-deuterated form, Blonanserin. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Blonanserin - Wikipedia [en.wikipedia.org]

- 4. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CN102887856A - Method for synthesizing Blonanserin - Google Patents [patents.google.com]

- 13. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Blonanserin-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blonanserin-d5 is the deuterated analog of Blonanserin, an atypical antipsychotic agent. This technical guide provides a comprehensive overview of the physical and chemical properties of Blonanserin-d5, its synthesis, and its applications in analytical and research settings. Detailed experimental protocols and data are presented to support its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Blonanserin is a second-generation antipsychotic characterized by its potent antagonism of dopamine D2/D3 and serotonin 5-HT2A receptors.[1][2] It is utilized in the treatment of schizophrenia. Blonanserin-d5, a stable isotope-labeled version of Blonanserin, serves as a crucial internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] The incorporation of five deuterium atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification of the parent drug in biological matrices.

Physical and Chemical Properties

The physical and chemical properties of Blonanserin-d5 are summarized in the tables below. Data for the parent compound, Blonanserin, are included for comparison where available.

Table 1: General and Physical Properties

| Property | Blonanserin-d5 | Blonanserin |

| Chemical Name | 2-(4-(ethyl-d5)piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

| CAS Number | 1346599-86-7[4] | 132810-10-7[5] |

| Molecular Formula | C23H25D5FN3[5] | C23H30FN3 |

| Molecular Weight | 372.53 g/mol | 367.51 g/mol |

| Appearance | White to Pale Beige Solid[4][6] | White crystals or crystalline powder |

| Melting Point | 122-123°C[4] | 123-126°C |

| Boiling Point | Not available | Not available |

| Storage Temperature | +4°C or -20°C (long-term)[5] | Room temperature |

Table 2: Solubility

| Solvent | Blonanserin-d5 | Blonanserin |

| Water | Not specified | Practically insoluble |

| Methanol | Slightly soluble (Heated)[4] | Sparingly soluble |

| Ethanol (99.5%) | Not specified | Sparingly soluble |

| Chloroform | Soluble[6] | Not specified |

| Dichloromethane | Soluble[6] | Not specified |

| DMSO | Soluble[6] | Not specified |

Experimental Protocols

Proposed Synthesis of Blonanserin-d5

A detailed, publicly available synthesis protocol for Blonanserin-d5 is not available, likely due to its proprietary nature as a reference standard. However, a plausible synthetic route can be inferred from the known synthesis of Blonanserin. The final step in many reported syntheses of Blonanserin involves the N-alkylation of desethyl-blonanserin with an ethylating agent. To introduce the deuterium label, a deuterated ethylating agent would be used.

Logical Synthesis Workflow:

References

- 1. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Blonanserin - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Blonanserin-d5 | 1346599-86-7 [chemicalbook.com]

- 5. Blonanserin-d5 | CAS 1346599-86-7 | LGC Standards [lgcstandards.com]

- 6. Blonanserin-d5 | 1346599-86-7 - Coompo [coompo.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Isotopic Labeling for Unambiguous Identification

Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with their corresponding stable (non-radioactive) isotopes.[1] These isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), possess the same number of protons as their more abundant counterparts but differ in the number of neutrons.[2] This difference in neutron count results in a predictable increase in the mass of the molecule without significantly altering its chemical and physical properties.[3]

The fundamental advantage of this approach lies in the ability of a mass spectrometer to differentiate between the light (unlabeled) and heavy (labeled) versions of the same molecule based on their mass-to-charge ratio (m/z).[1] When a known amount of a SIL standard is added to a sample at the beginning of the analytical workflow, it acts as an ideal internal standard. It co-elutes with the endogenous analyte during chromatographic separation and experiences identical ionization and fragmentation in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the analyte to that of the SIL standard, any variations introduced during sample preparation, chromatography, or ionization can be effectively normalized, leading to highly accurate and precise quantification.[5]

Key Applications of Stable Isotope-Labeled Standards

The utility of SIL standards spans a wide range of scientific disciplines, from fundamental biological research to clinical diagnostics and drug development.

Drug Development and Pharmacokinetics

In the realm of drug development, SIL standards are indispensable for pharmacokinetic (PK) and pharmacodynamic (PD) studies. They are crucial for accurately quantifying drug candidates and their metabolites in complex biological matrices such as plasma, urine, and tissue.[6] This precise quantification is essential for determining key PK parameters like absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing safe and effective dosing regimens.[6]

Biomarker Discovery and Validation

The identification and validation of biomarkers are pivotal for early disease diagnosis, prognosis, and monitoring treatment efficacy. SIL standards are instrumental in developing robust and reproducible biomarker assays.[4] By providing an absolute or relative quantification of putative biomarkers, SIL-based methods enable the establishment of clear concentration thresholds and the reliable comparison of biomarker levels across different patient cohorts.[4]

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[7] By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) to cells or organisms, researchers can trace the path of the labeled carbons through various metabolic pathways.[8] The resulting distribution of ¹³C in downstream metabolites, measured by mass spectrometry, provides a detailed map of metabolic fluxes, offering insights into cellular physiology in health and disease.[7]

Quantitative Proteomics

In proteomics, SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a widely used metabolic labeling strategy for the quantitative comparison of proteomes.[9] Cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine, ¹³C₆-arginine).[9] When the proteomes of the two cell populations are mixed, the relative abundance of each protein can be accurately determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer.[9]

Quantitative Data Presentation: The Power of Internal Standards

The use of SIL internal standards significantly enhances the accuracy and precision of quantitative analyses. The following tables summarize key performance metrics from studies comparing analytical methods with and without SIL standards, as well as different SIL-based techniques.

Table 1: Impact of Stable Isotope-Labeled Internal Standard on the Quantification of Lapatinib in Human Plasma

| Parameter | Without SIL Internal Standard (Zileuton) | With SIL Internal Standard (Lapatinib-d3) |

| Accuracy (Pooled Plasma) | Within 100 ± 10% | Within 100 ± 10% |

| Precision (Pooled Plasma) | < 11% | < 11% |

| Recovery Variability (Individual Patient Plasma) | Up to 3.5-fold (16% - 56%) | Corrected for interindividual variability |

Data sourced from a study on lapatinib quantification, highlighting the ability of the SIL internal standard to correct for significant inter-individual variations in sample recovery.[10]

Table 2: Performance Comparison of SILAC and Stable Isotope Dimethyl Labeling for Quantitative Proteomics

| Parameter | SILAC | Stable Isotope Dimethyl Labeling |

| Quantitative Accuracy | Comparable | Comparable |

| Quantitative Dynamic Range | Comparable | Comparable |

| Reproducibility | More reproducible | Less reproducible |

| Number of Peptide Identifications | Higher | ~23% lower |

This table summarizes a comparative study, indicating that while both methods offer similar accuracy and dynamic range, SILAC demonstrates higher reproducibility and identifies a greater number of peptides.[7]

Table 3: Accuracy and Precision of the TAQSI Method for Absolute Protein Quantification using a SILAC Internal Standard

| Quality Control Sample (pmol) | Accuracy (%) | Precision (RSD, %) |

| 1.18 | 98.3 - 102.5 | 1.9 - 3.2 |

| 2.36 | 99.1 - 101.3 | 1.1 - 2.5 |

| 4.73 | 99.6 - 100.8 | 0.8 - 1.7 |

Data from the development of the TAQSI (Targeted Absolute Quantitative Proteomics with SILAC Internal Standards) method for the absolute quantification of the protein CES1, demonstrating high accuracy and precision across a range of concentrations.[11]

Experimental Protocols: A Step-by-Step Guide

The successful implementation of SIL-based quantitative methods relies on well-defined and rigorously executed experimental protocols. Below are detailed methodologies for key applications.

Protocol for Therapeutic Drug Monitoring using Stable Isotope Dilution LC-MS/MS

This protocol outlines the general steps for quantifying a drug in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of the drug (analyte) and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent.

- Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a drug-free biological matrix.

- Prepare QC samples at low, medium, and high concentrations in the same drug-free matrix.

2. Sample Preparation:

- To a known volume of the patient sample, calibration standard, or QC sample, add a fixed volume of the SIL-IS stock solution.

- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol).

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Inject the reconstituted sample onto a suitable liquid chromatography (LC) column for separation of the analyte and SIL-IS from other matrix components.

- The eluent from the LC column is introduced into the mass spectrometer.

- Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the SIL-IS and monitoring a specific product ion for each after fragmentation.

4. Data Analysis:

- Integrate the peak areas of the analyte and the SIL-IS for each sample, calibrator, and QC.

- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

- Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios onto the calibration curve.

Protocol for ¹³C Metabolic Flux Analysis using GC-MS

This protocol provides a general workflow for conducting a ¹³C-MFA experiment in cell culture.

1. Cell Culture and Labeling:

- Culture the cells of interest in a defined medium.

- Once the cells reach the desired growth phase (e.g., mid-log phase), replace the medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

- Continue the culture for a period sufficient to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites becomes constant.

2. Quenching and Metabolite Extraction:

- Rapidly quench metabolic activity by, for example, immersing the cell culture plate in liquid nitrogen.

- Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

- Scrape the cells and collect the cell extract.

- Centrifuge the extract to remove cell debris.

3. Sample Derivatization:

- Dry the metabolite extract under vacuum.

- Derivatize the dried metabolites to increase their volatility for gas chromatography (GC) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- The GC separates the different derivatized metabolites.

- The mass spectrometer analyzes the mass isotopomer distribution for each metabolite, which reflects the incorporation of ¹³C from the labeled substrate.

5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of isotopes.

- Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

- The software calculates the metabolic fluxes that best explain the observed labeling patterns.

Mandatory Visualizations: Workflows and Pathways in Focus

To further elucidate the logical flow and relationships within these experimental protocols, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Drug Quantification using Stable Isotope Dilution LC-MS/MS.

Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).

Caption: Workflow for Biomarker Discovery and Validation using Stable Isotope Labeling.

Conclusion

Stable isotope-labeled standards have revolutionized quantitative analysis across numerous scientific disciplines. By providing an unparalleled level of accuracy and precision, they have become an indispensable tool for researchers, scientists, and drug development professionals. The ability to correct for experimental variability, from sample preparation to instrumental analysis, ensures the generation of high-quality, reliable data. As analytical technologies continue to advance, the applications of stable isotope labeling are poised to expand, further solidifying their role as the gold standard in quantitative science. This guide has provided a comprehensive overview of the core principles, key applications, and detailed methodologies, empowering researchers to harness the full potential of stable isotope-labeled standards in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

Methodological & Application

Application Note: High-Throughput Analysis of Blonanserin in Human Plasma using Blonanserin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of blonanserin in human plasma. The use of a stable isotope-labeled internal standard, Blonanserin-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.

Introduction

Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS) that co-elutes with the analyte is critical to compensate for variations in sample preparation and instrument response. Blonanserin-d5 is an ideal IS for blonanserin analysis as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification.

Experimental

Materials and Reagents

-

Blonanserin (≥98% purity)

-

Blonanserin-d5 (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: A C18 reversed-phase column is commonly used.[2][3]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[1]

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of Blonanserin-d5 internal standard working solution (concentration to be optimized, e.g., 50 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC parameters that may require optimization based on the specific instrumentation and column used.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Example LC Gradient

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Blonanserin | 368.2 | 297.2 | Optimized |

| Blonanserin-d5 | 373.2 | 302.2 | Optimized |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LQC | 0.3 | < 10% | < 10% | ± 15% |

| MQC | 30 | < 10% | < 10% | ± 15% |

| HQC | 75 | < 10% | < 10% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of blonanserin and the matrix effect were assessed. Recovery is typically >85%, and the use of a stable isotope-labeled internal standard effectively mitigates any significant matrix effects.[1]

Visual Protocols

Caption: Workflow for the extraction and analysis of blonanserin from plasma.

Caption: Logical relationship for internal standard calibration curve generation.

Conclusion

The described LC-MS/MS method utilizing Blonanserin-d5 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of blonanserin in human plasma. The simple sample preparation and robust analytical performance make it well-suited for routine use in clinical and research laboratories.

References

- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Blonanserin Using Blonanserin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of blonanserin in human plasma using a stable isotope-labeled internal standard, Blonanserin-d5. The protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.

Introduction

Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Accurate quantification of blonanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as Blonanserin-d5, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

This application note details a validated LC-MS/MS method for the determination of blonanserin in plasma, utilizing Blonanserin-d5 as the internal standard.

Experimental Workflow

The overall workflow for the quantitative analysis of blonanserin is depicted below.

Materials and Reagents

-

Blonanserin (Reference Standard)

-

Blonanserin-d5 (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm or ULTIMATE XB C18, 2.1 x 50 mm, 5.0 µm)[2][3][4]

Experimental Protocols

5.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of blonanserin and blonanserin-d5 by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the blonanserin stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.[2]

-

Internal Standard Working Solution: Dilute the blonanserin-d5 stock solution to a final concentration (e.g., 20 ng/mL) for spiking into plasma samples.[2]

5.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the blonanserin-d5 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ULTIMATE XB C18 (5.0µm, 2.1×50mm)[3][4] |

| Mobile Phase A | 0.1% Acetic acid in water[3][4] |

| Mobile Phase B | 0.1% Acetic acid in acetonitrile[3][4] |

| Flow Rate | 0.8 mL/min[3][4] |

| Injection Volume | 10 µL[2][4] |

| Column Temperature | 40 °C[3][4] |

| Gradient Elution | A suitable gradient to ensure separation from matrix components. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[3] |

| Heater Temperature | 550 °C[3] |

| MRM Transition (Blonanserin) | m/z 368.3 → 297.2[3] |

| MRM Transition (Blonanserin-d5) | m/z 373.3 → 297.2[3] |

Method Validation and Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters from published methods are summarized below.

Table 3: Summary of Quantitative Performance Data from Various Methods

| Parameter | Method 1[3] | Method 2[2] | Method 3[5] |

| Internal Standard | Blonanserin-d5 | N-desethyl blonanserin-d8 | AD-5332 |

| Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Linearity Range (ng/mL) | 0.002 - 2.0 | 0.1 - 100.0 | 0.012 - 5.78 |

| LLOQ (ng/mL) | 0.002 | 0.1 | 0.012 |

| Intra-day Precision (%CV) | < 7.2% | Not specified | < 7.5% |

| Inter-day Precision (%CV) | < 5.3% | Not specified | < 7.5% |

| Intra-day Accuracy (%) | -4.1% to 9.5% | Not specified | Not specified |

| Inter-day Accuracy (%) | -2.0% to 4.4% | Not specified | Not specified |

Data Analysis

The quantification of blonanserin is based on the ratio of the peak area of blonanserin to the peak area of the internal standard (Blonanserin-d5).

A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of blonanserin in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using the linear regression equation.

Conclusion

The described LC-MS/MS method using Blonanserin-d5 as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of blonanserin in human plasma. This method is well-suited for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures the reliability of the results by minimizing analytical variability.

References

- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Blonanserin using Blonanserin-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Blonanserin is an atypical antipsychotic agent used for the treatment of schizophrenia.[1] It functions as a potent antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing the dosage of Blonanserin to maximize its therapeutic efficacy while minimizing adverse effects, which can include akathisia and dizziness.[4] Given the variability in patient metabolism, primarily through the CYP3A4 enzyme, TDM helps in personalizing treatment regimens.[2][5]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[6] The use of a stable isotope-labeled (SIL) internal standard is critical for accurate quantification, as it compensates for variability during sample preparation and matrix effects during analysis.[6] Blonanserin-d5, a deuterated analog of Blonanserin, is an ideal internal standard because it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring the highest level of accuracy and precision in TDM protocols.[7][8] This application note provides a detailed protocol for the quantification of Blonanserin in human plasma using Blonanserin-d5 as an internal standard via LC-MS/MS.

Pharmacology and Pharmacokinetics of Blonanserin

Blonanserin reduces dopaminergic and serotonergic neurotransmission, which is believed to alleviate the positive and negative symptoms of schizophrenia, respectively.[2][9] It is metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][10] The drug has an elimination half-life that varies with the dose, ranging from approximately 7.7 to 16.2 hours.[1][4] Peak plasma concentrations are typically reached within 1.5 to 2 hours after oral administration.[2][4] These pharmacokinetic properties underscore the need for TDM to maintain drug concentrations within the therapeutic window.

Pharmacokinetic Parameters of Blonanserin

| Parameter | Value | Reference |

| Bioavailability | ~55% | [1][2] |

| Time to Peak (Tmax) | 1.5 - 2 hours | [2][4] |

| Elimination Half-life (t1/2) | 7.7 - 16.2 hours (dose-dependent) | [1][4][5] |

| Plasma Protein Binding | >99.7% | [2] |

| Metabolism | Primarily via CYP3A4 | [2][5][10] |

| Excretion | ~57% in urine, ~30% in feces | [2] |

Signaling Pathway and TDM Workflow

The diagrams below illustrate the mechanism of action of Blonanserin and the general workflow for its therapeutic drug monitoring.